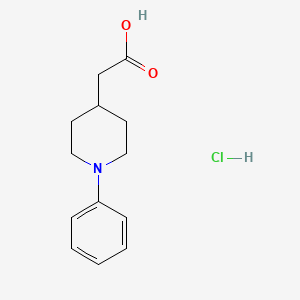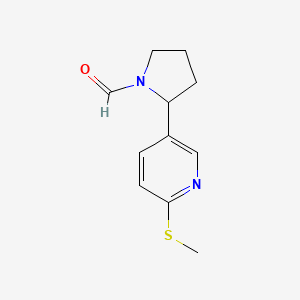
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a methylthio group at the 6-position and an aldehyde group at the 1-position.
Vorbereitungsmethoden
The synthesis of 2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. For instance, starting from S-proline, a chloroacetylation followed by amidation of its carboxylate group and a final cyclization can yield the desired pyrrolidine derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has various applications in scientific research:
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Wirkmechanismus
The mechanism by which 2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the aldehyde group allow it to bind selectively to certain proteins, influencing their activity. This binding can modulate various biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other pyrrolidine and pyridine derivatives:
Pyrrolidine-2-one: This compound features a lactam ring and is known for its biological activity and use in drug synthesis.
Pyridine-3-carbaldehyde: Similar to our compound, this molecule has an aldehyde group on the pyridine ring but lacks the pyrrolidine moiety, making it less versatile in certain applications.
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-(6-methylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-15-11-5-4-9(7-12-11)10-3-2-6-13(10)8-14/h4-5,7-8,10H,2-3,6H2,1H3 |
InChI-Schlüssel |
CJWBSZRSVBRRNM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C=C1)C2CCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)


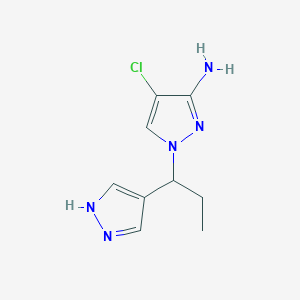
![2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)
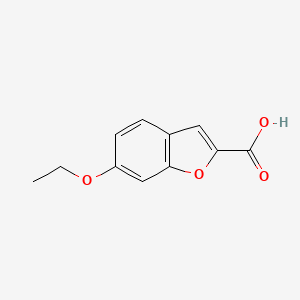

![2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B11813998.png)
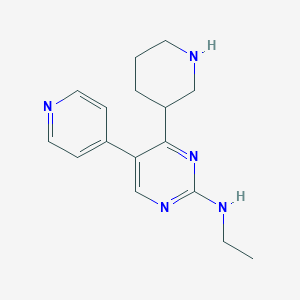

![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
